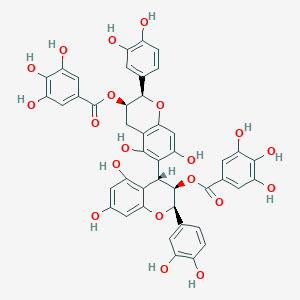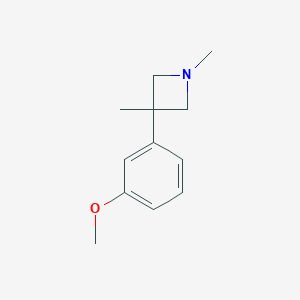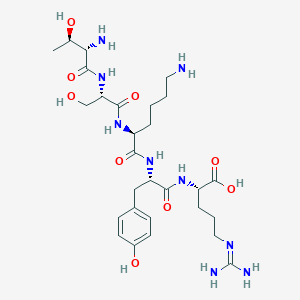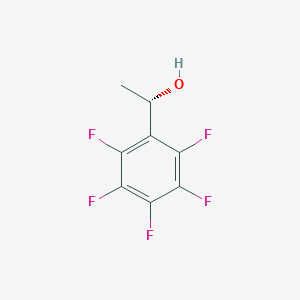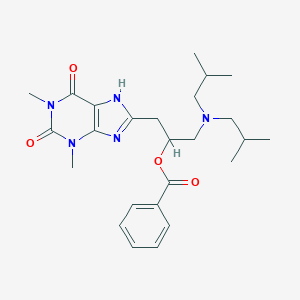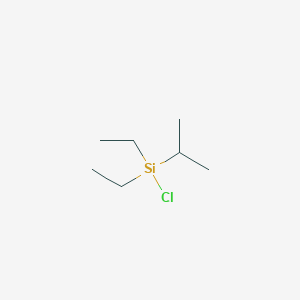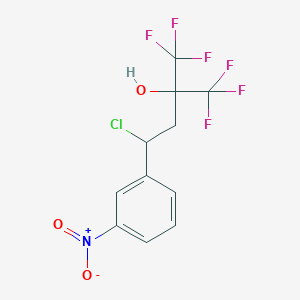
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, commonly known as NTBC, is a synthetic compound that has been extensively studied for its applications in scientific research. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine and other aromatic amino acids. NTBC has been used in various experimental settings to elucidate the role of HPPD in different physiological and biochemical processes.
作用机制
NTBC acts as a competitive inhibitor of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, binding to the enzyme's active site and preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This leads to a buildup of the substrate and a decrease in the biosynthesis of tyrosine and other aromatic amino acids.
Biochemical and physiological effects:
The inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol by NTBC has several biochemical and physiological effects, including the disruption of tyrosine and other aromatic amino acid metabolism. This can lead to the accumulation of toxic intermediates and the development of metabolic disorders. In cancer cells, NTBC has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it may have potential as a therapeutic agent.
实验室实验的优点和局限性
NTBC has several advantages for use in laboratory experiments, including its potency and specificity for 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol inhibition. However, its effects on tyrosine and other aromatic amino acid metabolism can be complex and difficult to interpret. Additionally, the use of NTBC in vivo can be challenging due to its potential toxicity and the need for careful dosing.
未来方向
There are several future directions for research on NTBC and its applications. One area of interest is the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer and other diseases, and the potential for NTBC as a therapeutic agent. Another area of interest is the development of new inhibitors of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol that may have improved potency and selectivity. Finally, there is potential for the use of NTBC in the study of other metabolic pathways and biochemical processes.
合成方法
The synthesis of NTBC involves several steps, including the reaction of 4-chloro-1,1,1-trifluoro-3-nitro-3-phenylpropan-2-one with trifluoroacetic acid and sodium borohydride to form the intermediate 4-chloro-1,1,1-trifluoro-3-nitro-4-phenylbutan-2-ol. This intermediate is then reacted with trifluoroacetic anhydride and trifluoromethanesulfonic acid to produce the final product, NTBC.
科学研究应用
NTBC has been used in various scientific research applications, including the study of metabolic disorders, cancer, and other diseases. Its potent inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol has been shown to affect the biosynthesis of tyrosine and other aromatic amino acids, leading to metabolic disruptions that can be studied in vitro and in vivo. NTBC has also been used to study the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer cells, where it has been shown to have potential as a therapeutic agent.
属性
CAS 编号 |
100482-44-8 |
|---|---|
产品名称 |
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol |
分子式 |
C11H8ClF6NO3 |
分子量 |
351.63 g/mol |
IUPAC 名称 |
4-chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C11H8ClF6NO3/c12-8(6-2-1-3-7(4-6)19(21)22)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,20H,5H2 |
InChI 键 |
UFLYCPKQNJKUGW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl |
同义词 |
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butan ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)


